- Safe and practical ex-situ chlorination of electronically diverse π-systems, Tetrahedron Letters, 2023, 124,
Cas no 931-59-9 (Phenylsulfenyl Chloride)
Phenylsulfenyl Chloride structure
Product Name:Phenylsulfenyl Chloride
CAS 번호:931-59-9
MF:C6H5ClS
메가와트:144.621899366379
CID:804005
PubChem ID:11008040
Update Time:2025-11-06
Phenylsulfenyl Chloride 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenesulfenylchloride
- phenyl thiohypochlorite
- Phenylchloro sulfide
- Phenylsulfenylchloride
- Phenyl-sulfoniumylidene Chloride
- thiohypochlorous acid phenyl ester
- Phenylsulphenyl chloride
- Benzenesulfenyl chloride
- Phenyl chloro sulfide
- Phenylsulfenyl chloride
- (Chlorosulfanyl)benzene
- (Chlorothio)benzene
- Benzene, (chlorothio)-
- J-523958
- DB-321394
- SCHEMBL397524
- (PHENYLSULFANYL)CHLORANE
- 931-59-9
- benzene sulfenyl chloride
- phenyl sulfenyl chloride
- DTXSID60451599
- DTXCID90402418
- Phenylsulfenyl Chloride
-
- MDL: MFCD11850482
- 인치: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
- InChIKey: JWUKZUIGOJBEPC-UHFFFAOYSA-N
- 미소: ClSC1C=CC=CC=1
계산된 속성
- 정밀분자량: 143.98000
- 동위원소 질량: 143.9800490g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 1
- 복잡도: 59.5
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 2.8
- 토폴로지 분자 극성 표면적: 25.3Ų
실험적 성질
- 색과 성상: 다크 레드 흡습 유성 액체
- 밀도: 1.25
- 융해점: 44 °C
- 비등점: 262 ºC
- 플래시 포인트: 110 ºC
- PSA: 25.30000
- LogP: 2.93250
Phenylsulfenyl Chloride 세관 데이터
- 세관 번호:2930909090
- 세관 데이터:
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2930909090개요:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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?? ??, ?? ??, 사용
요약:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
Phenylsulfenyl Chloride 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | P296045-10mg |
Phenylsulfenyl Chloride |
931-59-9 | 10mg |
$69.00 | 2023-05-17 | ||
| TRC | P296045-25mg |
Phenylsulfenyl Chloride |
931-59-9 | 25mg |
$115.00 | 2023-05-17 | ||
| TRC | P296045-50mg |
Phenylsulfenyl Chloride |
931-59-9 | 50mg |
$196.00 | 2023-05-17 | ||
| TRC | P296045-100mg |
Phenylsulfenyl Chloride |
931-59-9 | 100mg |
$356.00 | 2023-05-17 | ||
| TRC | P296045-250mg |
Phenylsulfenyl Chloride |
931-59-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
| TRC | P296045-500mg |
Phenylsulfenyl Chloride |
931-59-9 | 500mg |
$1384.00 | 2023-05-17 | ||
| Aaron | AR00GV6N-1g |
Phenylsulfenylchloride |
931-59-9 | 98% | 1g |
$7.00 | 2025-02-10 | |
| Aaron | AR00GV6N-5g |
Phenylsulfenylchloride |
931-59-9 | 98% | 5g |
$24.00 | 2025-02-10 | |
| Aaron | AR00GV6N-10g |
Phenylsulfenylchloride |
931-59-9 | 98% | 10g |
$47.00 | 2025-02-10 | |
| Aaron | AR00GV6N-25g |
Phenylsulfenylchloride |
931-59-9 | 98% | 25g |
$88.00 | 2025-02-10 |
Phenylsulfenyl Chloride 합성 방법
합성 방법 1
합성 방법 2
반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
참조
- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products, Chemistry - A European Journal, 2021, 27(48), 12410-12421
합성 방법 3
반응 조건
1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt
참조
- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II), Journal of Organic Chemistry, 2008, 73(24), 9627-9632
합성 방법 4
반응 조건
1.1 Reagents: Chlorine
참조
- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives, Canadian Journal of Chemistry, 1980, 58(22), 2329-39
합성 방법 5
합성 방법 6
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
참조
- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727
합성 방법 7
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
참조
- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl Disulfides, Journal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293
합성 방법 8
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
참조
- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivators, Journal of the American Chemical Society, 2017, 139(40), 14077-14089
합성 방법 10
합성 방법 11
합성 방법 12
반응 조건
1.1 Reagents: Sulfuryl chloride
참조
- Benzenesulfenyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14
합성 방법 13
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
참조
- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures, 1998, , ,
합성 방법 14
반응 조건
참조
- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenates, Phosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9
합성 방법 15
반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
참조
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62
합성 방법 16
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled
참조
- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,
합성 방법 17
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
참조
- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,
합성 방법 18
반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
참조
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles, Organic Letters, 2019, 21(5), 1484-1487
합성 방법 19
반응 조건
1.1 Reagents: Chlorine
참조
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40
합성 방법 20
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
참조
- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of Oxindoles, Organic Letters, 2011, 13(5), 1210-1213
Phenylsulfenyl Chloride Raw materials
Phenylsulfenyl Chloride Preparation Products
Phenylsulfenyl Chloride 관련 문헌
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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